molecular formula C28H40O17S B13862111 Ethyl 2,3,6,2',3',4',6'-Hepta-O-acetyl-alpha,beta-D-thiolactopyranoside

Ethyl 2,3,6,2',3',4',6'-Hepta-O-acetyl-alpha,beta-D-thiolactopyranoside

Cat. No.: B13862111
M. Wt: 680.7 g/mol
InChI Key: WUANIQLTJBQGJW-LDPGERLMSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,3,6,2’,3’,4’,6’-Hepta-O-acetyl-alpha,beta-D-thiolactopyranoside involves multiple steps of acetylation and thiolation. The reaction conditions often include the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The production is carried out in specialized reactors that allow precise control over temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,3,6,2’,3’,4’,6’-Hepta-O-acetyl-alpha,beta-D-thiolactopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol groups results in disulfides, while reduction yields alcohols .

Scientific Research Applications

Ethyl 2,3,6,2’,3’,4’,6’-Hepta-O-acetyl-alpha,beta-D-thiolactopyranoside has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2,3,6,2’,3’,4’,6’-Hepta-O-acetyl-alpha,beta-D-thiolactopyranoside involves its interaction with specific molecular targets. The compound’s acetyl and thiol groups allow it to form covalent bonds with proteins and other biomolecules, thereby modulating their function. The pathways involved include the modification of glycoproteins and the inhibition of certain enzymatic activities .

Properties

Molecular Formula

C28H40O17S

Molecular Weight

680.7 g/mol

IUPAC Name

[(3S,6S)-3,4,5-triacetyloxy-6-[(3R,6S)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-ethylsulfanyloxan-3-yl]oxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C28H40O17S/c1-9-46-28-26(42-18(8)35)24(40-16(6)33)22(20(44-28)11-37-13(3)30)45-27-25(41-17(7)34)23(39-15(5)32)21(38-14(4)31)19(43-27)10-36-12(2)29/h19-28H,9-11H2,1-8H3/t19?,20?,21-,22+,23?,24?,25?,26?,27-,28-/m0/s1

InChI Key

WUANIQLTJBQGJW-LDPGERLMSA-N

Isomeric SMILES

CCS[C@H]1C(C([C@@H](C(O1)COC(=O)C)O[C@H]2C(C([C@H](C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CCSC1C(C(C(C(O1)COC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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